Phylloxin-S1 Exhibits a Unique 20-Residue Free-Acid Sequence Compared to the 19-Residue Amidated P. bicolor Prototype
Phylloxin-S1 (P. sauvagei) differs from the prototype phylloxin (P. bicolor) by a Val15→Ile substitution and a Gly20 C-terminal extension with a free acid terminus instead of C-terminal amidation at Gln19 [1]. These sequence features fundamentally alter the peptide's termini chemistry and chain length, which are key parameters governing antimicrobial proteolytic stability and membrane interaction [2].
| Evidence Dimension | Primary Amino Acid Sequence and C-Terminal Modification |
|---|---|
| Target Compound Data | GWMSKIASGIGTFLSGVQQG (free acid, 20 residues, monoisotopic mass 2024.32 Da) |
| Comparator Or Baseline | Prototype Phylloxin (P. bicolor): GWMSKIASGIGTFLSGIQQ-amide (C-terminal amidation, 19 residues, monoisotopic mass 1999.33 Da) |
| Quantified Difference | Val/Ile substitution (position 15) + C-terminal Gly addition (position 20) + amidation vs free acid; Δ25.0 Da mass difference |
| Conditions | Sequence deduced from precursor cDNA (GenBank AJ865344) and confirmed by MS/MS in Chen et al., 2005 [1]; prototype sequence from Pierre et al., 2000 [2] |
Why This Matters
The unique sequence and unmodified C-terminus of Phylloxin-S1 create a structurally distinct peptide that requires independent activity validation, as it cannot be considered a generic analog of the more extensively characterized prototype.
- [1] Chen T, Walker B, Zhou M, Shaw C. Dermatoxin and phylloxin from the waxy monkey frog, Phyllomedusa sauvagei: cloning of precursor cDNAs and structural characterization from lyophilized skin secretion. Regul Pept. 2005 Jul 15;129(1-3):103-8. View Source
- [2] Pierre TN, Seon AA, Amiche M, Nicolas P. Phylloxin, a novel peptide antibiotic of the dermaseptin family of antimicrobial/opioid peptide precursors. Eur J Biochem. 2000 Jan;267(2):370-378. View Source
